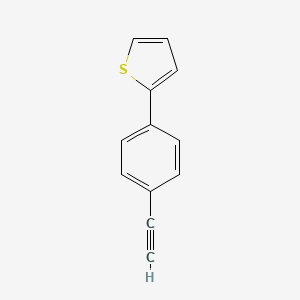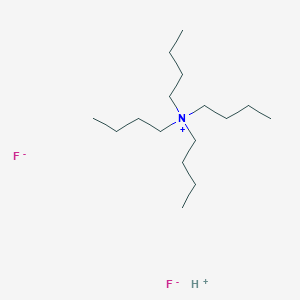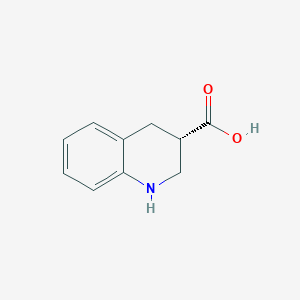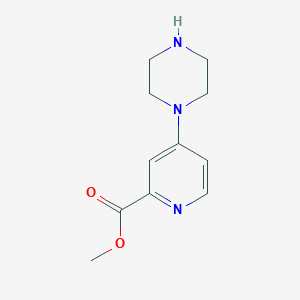
1-(Anthracen-9-yl)-6-bromopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-yl)-6-bromopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It consists of an anthracene moiety attached to a pyrene ring, with a bromine atom at the 6th position of the pyrene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-yl)-6-bromopyrene typically involves the coupling of 9-bromoanthracene with 6-bromopyrene. A common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) is often used as a base to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Anthracen-9-yl)-6-bromopyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 1-(Anthracen-9-yl)pyrene.
Substitution: 1-(Anthracen-9-yl)-6-alkoxypyrene or 1-(Anthracen-9-yl)-6-thiopyrene.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-yl)-6-bromopyrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying the interactions of PAHs with biological systems and their effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices
Wirkmechanismus
The mechanism of action of 1-(Anthracen-9-yl)-6-bromopyrene involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence and photophysics .
Vergleich Mit ähnlichen Verbindungen
9-Bromoanthracene: A precursor in the synthesis of 1-(Anthracen-9-yl)-6-bromopyrene.
1-(Anthracen-9-yl)pyrene: Lacks the bromine atom, resulting in different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Eigenschaften
Molekularformel |
C30H17Br |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
1-anthracen-9-yl-6-bromopyrene |
InChI |
InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H |
InChI-Schlüssel |
KUWCGBNNEWUNFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
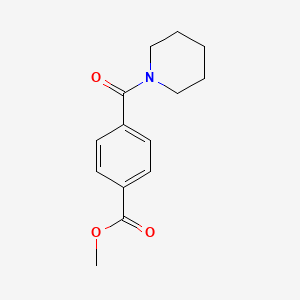
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
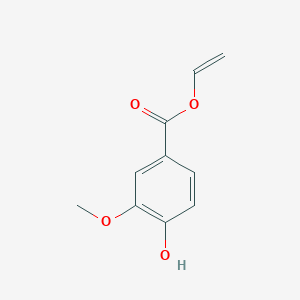
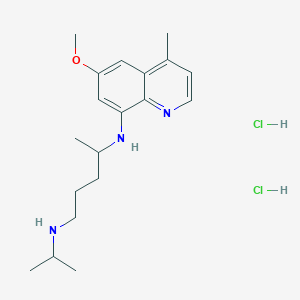

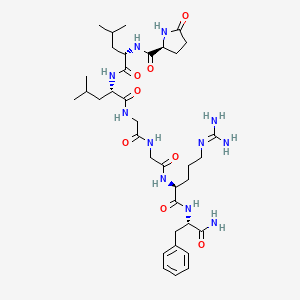
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
